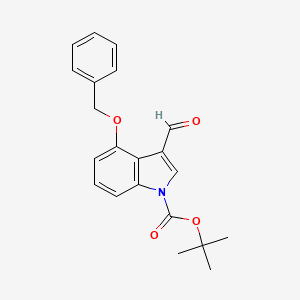

1-Boc-4-Benzyloxy-3-formylindole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a benzoxazine containing a benzoxazole structure was achieved through a three-step synthetic method using 2-(4-aminophenyl)-1H-benzoxazole-5-amine and ortho-hydroxybenzaldehyde, as described in one of the papers . Another paper discusses the synthesis of 3-formylindole-7-carboxylic acid from 3-methyl-2-nitrobenzoic acid through esterification, condensation, reduction, and Vilsmeier-Haack reaction . These methods highlight the complexity and versatility of indole chemistry, which could be relevant for the synthesis of "1-Boc-4-Benzyloxy-3-formylindole".

Molecular Structure Analysis

The molecular structure of indole derivatives is confirmed using various spectroscopic techniques. For example, the structure of the synthesized benzoxazine was confirmed by FTIR and 1H NMR spectra . These techniques are crucial for determining the structure and purity of the synthesized compounds. The presence of substituents on the indole ring, such as the benzyloxy and formyl groups in "1-Boc-4-Benzyloxy-3-formylindole", would influence the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in FTIR spectroscopy.

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions. The papers describe oxidative hydrolysis-oxidative cleavage of borylindoles to afford o-amidophenol derivatives and subsequent cyclization to deliver benzoxazoles . Another paper discusses the palladium-catalyzed dehydrogenation/C-H borylation of isoindolines to synthesize borylated isoindoles . These reactions demonstrate the reactivity of the indole ring and its potential for functionalization at various positions, which is relevant for the synthesis of "1-Boc-4-Benzyloxy-3-formylindole".

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be inferred from their molecular structure and the functional groups present. The benzoxazine compound mentioned in one of the papers exhibited a narrow melting peak and curing exothermic peak when analyzed by DSC . These properties are indicative of the thermal behavior of the compound, which is important for its potential applications. The presence of electron-withdrawing or electron-donating substituents on the indole ring would affect the compound's acidity, basicity, and overall reactivity.

Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis of Biologically Active Compounds

Modular Catalytic Synthesis : The synthesis of chiral 3-amino-3-aryloxindoles, important biologically active compounds, involves a catalytic approach using Rh-catalysis with isatin-derived N-Boc-protected ketimines. This process allows for the preparation of new 3-amino-3-aryl-2-oxindoles with high functional-group compatibility and good yields. The catalytic method is notable for its low catalyst loading and has been used for the first catalytic enantioselective reactions with this substrate type (Marques & Burke, 2016).

Ugi Four-Component Condensation Reaction

Multi-Component Condensation : The compound participates in the Ugi four-component condensation (Ugi-4CC) reaction, yielding novel dipeptides containing an indolyl moiety. These products exhibit potential for biological activity and represent a significant contribution to multi-component synthesis strategies (Shiri et al., 2014).

Synthesis of Heterocyclic Compounds

Indolyloxazoles and Indolyl Primary Enamines Formation : The reaction of 3/2-formylindoles with TOSMIC under specific conditions leads to the formation of indolyloxazoles and stable indolyl primary enamines. This method highlights the versatility of formylindoles in synthesizing complex heterocyclic structures, expanding the toolkit available for the creation of novel compounds with potential application in medicinal chemistry (Chakrabarty et al., 2005).

Synthesis of CC-1065 and Duocarmycin Analogues

CC-1065 and Duocarmycin Analogue Synthesis : Research on the synthesis of analogues of the natural products CC-1065 and duocarmycins, incorporating structural modifications, leverages the utility of compounds like 1-Boc-4-Benzyloxy-3-formylindole. These efforts aim to explore the impact of structural changes on the biological activity of these potent molecules, contributing to the development of new therapeutic agents (Boger et al., 1997).

Oxidation and Functionalization Studies

Selective Oxidation : Studies on the oxidation of 3-alkyl-2-methylindoles to 3-alkyl-2-formylindoles elucidate the selective transformation capabilities of similar compounds. These reactions, dependent on the nature of the solvent, contribute to the understanding of oxidative processes relevant to synthetic organic chemistry (Itahara et al., 1982).

Eigenschaften

IUPAC Name |

tert-butyl 3-formyl-4-phenylmethoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)19-17(22)10-7-11-18(19)25-14-15-8-5-4-6-9-15/h4-13H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGERAWRTLSARJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454833 |

Source

|

| Record name | 1-Boc-4-Benzyloxy-3-formylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-Benzyloxy-3-formylindole | |

CAS RN |

404888-01-3 |

Source

|

| Record name | 1,1-Dimethylethyl 3-formyl-4-(phenylmethoxy)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404888-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-4-Benzyloxy-3-formylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)

![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)